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[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

Catalog No.
S13803917
CAS No.
M.F
C12H19ClN2
M. Wt
226.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]a...

Product Name

[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

IUPAC Name

N-[(3-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

InChI

InChI=1S/C12H19ClN2/c1-15(2)8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3

InChI Key

WKIRLSHMPKXHRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC(=CC=C1)Cl

The compound [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is a synthetic organic molecule characterized by a chlorophenyl group attached to a propylamine backbone that features a dimethylamino substituent. This compound can be categorized as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom. Its molecular structure can be represented as follows:

  • Chemical Formula: C13_{13}H18_{18}ClN
  • Molecular Weight: 233.74 g/mol

The presence of the chlorophenyl group contributes to its unique properties, potentially influencing its reactivity and biological activity.

Typical for amines and substituted aromatic compounds, including:

  • Nucleophilic Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Mannich Reaction: Given its structure, it may also be involved in Mannich-type reactions, where it can react with formaldehyde and other amines to form more complex structures .
  • Alkylation Reactions: The dimethylamino group can act as a nucleophile in alkylation reactions, leading to the formation of quaternary ammonium salts.

The biological activity of [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is influenced by its structural components. Compounds with similar structures have shown various pharmacological effects, including:

  • Antidepressant Activity: Many dimethylamino-containing compounds exhibit antidepressant properties, likely due to their interaction with neurotransmitter systems.
  • Anticancer Properties: Some derivatives have shown cytotoxic effects against cancer cell lines, potentially through mechanisms involving DNA interaction or inhibition of topoisomerases .
  • Antimicrobial Effects: The presence of halogen substituents often enhances the antimicrobial activity of organic compounds.

The synthesis of [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine can be achieved through several methods:

  • Direct Amine Synthesis:
    • Reacting 3-chlorobenzyl chloride with 3-(dimethylamino)propylamine under basic conditions to form the desired product.
  • Mannich Reaction:
    • Utilizing formaldehyde and secondary amines to generate Mannich bases, which can then be modified to obtain the target compound .
  • Reductive Amination:
    • Starting from an appropriate ketone or aldehyde and reducing with ammonia or primary/secondary amines in the presence of reducing agents.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Agrochemicals: It may serve as an intermediate in the synthesis of agrochemicals due to its biological activity.
  • Surfactants and Polymers: The dimethylamino group allows for applications in surfactants and as a catalyst in polymerization processes .

Interaction studies are crucial for understanding how this compound behaves at a molecular level. Such studies may include:

  • Receptor Binding Assays: To determine its affinity for neurotransmitter receptors.
  • Cell Viability Tests: Evaluating cytotoxicity against various cell lines.
  • Mechanistic Studies: Investigating its mode of action in biological systems, particularly regarding its effects on cellular pathways.

Several compounds share structural similarities with [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine, including:

Compound NameStructureUnique Features
3-(Dimethylamino)propylamineStructureBasic amine used as an intermediate in various syntheses .
AcepromazineStructureAntipsychotic drug derived from similar amine structures.
AmitriptylineStructureTricyclic antidepressant that shares structural motifs with potential neuroactive compounds.

Uniqueness

The uniqueness of [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine lies in its specific combination of a chlorophenyl moiety with a dimethylamino propyl chain, which may enhance its biological activity compared to other similar compounds. Its potential for diverse chemical reactivity also sets it apart as a versatile intermediate in medicinal chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.1236763 g/mol

Monoisotopic Mass

226.1236763 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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